molecular formula C26H25FN2O3 B2753796 3-(Adamantane-1-amido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide CAS No. 847405-31-6

3-(Adamantane-1-amido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide

Cat. No.: B2753796
CAS No.: 847405-31-6
M. Wt: 432.495
InChI Key: LBBPJQZRKWJMBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Adamantane-1-amido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide” is a complex organic compound that features a unique combination of adamantane, benzofuran, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(Adamantane-1-amido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the adamantane-1-carboxylic acid derivative, followed by the introduction of the benzofuran and fluorophenyl groups through amide bond formation and other coupling reactions. Common reagents used in these reactions include coupling agents like EDCI or DCC, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“3-(Adamantane-1-amido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and catalysts (e.g., Pd/C). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it useful in the treatment of diseases such as cancer, neurological disorders, or infectious diseases.

Industry

In industry, the compound could be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics such as stability, solubility, or reactivity, making it useful in applications ranging from coatings to pharmaceuticals.

Mechanism of Action

The mechanism of action of “3-(Adamantane-1-amido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other adamantane derivatives, benzofuran derivatives, and fluorophenyl compounds. Examples include:

  • Adamantane-1-carboxamide
  • Benzofuran-2-carboxamide
  • N-(2-fluorophenyl)carboxamide

Uniqueness

The uniqueness of “3-(Adamantane-1-amido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide” lies in its combination of structural features. The presence of the adamantane group provides rigidity and stability, while the benzofuran and fluorophenyl groups offer opportunities for diverse chemical interactions and biological activity.

Properties

IUPAC Name

3-(adamantane-1-carbonylamino)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN2O3/c27-19-6-2-3-7-20(19)28-24(30)23-22(18-5-1-4-8-21(18)32-23)29-25(31)26-12-15-9-16(13-26)11-17(10-15)14-26/h1-8,15-17H,9-14H2,(H,28,30)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBPJQZRKWJMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)NC6=CC=CC=C6F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.